molecular formula C10H21NO B1428650 N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide CAS No. 20826-79-3

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Cat. No.: B1428650
CAS No.: 20826-79-3
M. Wt: 171.28 g/mol
InChI Key: YCNZLQGMBBEUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is an organic compound with the molecular formula C10H23NO. It is a derivative of 2,2-dimethylpropanoic acid and is characterized by its branched structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2,2-dimethylpropanoic acid with 2,2-dimethylpropylamine in the presence of a strong acid catalyst such as sulfuric acid.

  • Amide Formation: Another method involves the reaction of 2,2-dimethylpropanoic acid chloride with 2,2-dimethylpropylamine under anhydrous conditions to form the amide bond.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification or amidation reactions. These processes are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Amines and alcohols.

  • Substitution: Amides with different substituents.

Scientific Research Applications

N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It is explored for its potential therapeutic properties in drug development.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is structurally similar to other amides and esters with branched alkyl groups. Some similar compounds include:

  • N-(2,2-Dimethylpropyl)-2,2-Dimethylbenzamide

  • N-(2,2-Dimethylpropyl)-2,5-Dimethylbenzamide

  • N-(2,2-Dimethylpropyl)-2,4-Dimethylbenzamide

Uniqueness: this compound stands out due to its specific branched structure, which influences its reactivity and physical properties compared to linear analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2,3)7-11-8(12)10(4,5)6/h7H2,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNZLQGMBBEUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.